Trimeprazine sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXDYORQZVLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905702 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-07-5 | |
| Record name | Trimeprazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMEPRAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Synthetic Research of Trimeprazine Sulfoxide
Photochemical Pathways to Trimeprazine (B1682546) Sulfoxide (B87167)
The exposure of trimeprazine to light, particularly in the presence of oxygen, initiates a series of reactions leading to the formation of trimeprazine sulfoxide. This process is of significant interest due to the potential for photodegradation of the pharmaceutical compound.
Oxidative Photodegradation Studies of Parent Trimeprazine under Aerobic Conditions
Studies have demonstrated that trimeprazine is susceptible to photodegradation under aerobic conditions when exposed to UVA light. Irradiation of trimeprazine in a solution such as methanol (B129727) leads to the formation of N,N,2-trimethyl-3-(10H-phenothiazin-10-yl sulfoxide) propan-1-amine, which is this compound. This oxidative photodegradation highlights the photolability of the parent drug.
Mechanistic Role of Singlet Oxygen and Type II Photodynamic Action in Photoproduct Generation
The formation of this compound via photochemical means is mechanistically attributed to a Type II photodynamic action. In this process, the parent trimeprazine molecule absorbs light and transitions to an excited triplet state. This excited state then transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then reacts with the ground-state trimeprazine molecule, specifically targeting the electron-rich sulfur atom in the phenothiazine (B1677639) ring, leading to its oxidation and the formation of the sulfoxide derivative. The involvement of singlet oxygen has been confirmed in studies by observing the reaction in the presence of singlet oxygen quenchers, which inhibit the formation of the photoproduct.
Spectroscopic and Computational Approaches to Photochemical Reaction Mechanism Elucidation
The identification and characterization of this compound as a photoproduct have been achieved through various spectroscopic techniques. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry are employed to elucidate the structure of the photodegradation products.
Biotransformation-Mediated Genesis of this compound
Trimeprazine, when administered, undergoes metabolism in the body, leading to the formation of various metabolites, including this compound. This biotransformation is a key aspect of the drug's pharmacokinetic profile.
In Vitro Sulfoxidation Studies of Related Phenothiazine Structures
While specific in vitro sulfoxidation studies on trimeprazine are not extensively documented, a wealth of research on structurally related phenothiazine drugs provides significant insights. In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of phenothiazines like chlorpromazine (B137089), promazine (B1679182), and perazine (B1214570). These studies consistently show that sulfoxidation is a major metabolic route for the phenothiazine ring system. For instance, in vitro experiments with chlorpromazine have demonstrated its conversion to chlorpromazine sulfoxide. Given the structural similarity, it is well-established that trimeprazine undergoes analogous sulfoxidation. Research on rats has confirmed the presence of this compound as a urinary metabolite following oral administration of the parent drug.
Enzymatic Systems and Isoforms Involved in Sulfoxide Metabolite Formation
The enzymatic conversion of phenothiazines to their sulfoxide metabolites is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. Studies on various phenothiazine derivatives have identified several CYP isoforms responsible for this biotransformation.
Research on chlorpromazine has indicated that CYP1A2 is the main isoform responsible for its 5-sulfoxidation, with a smaller contribution from CYP3A4. In studies with promazine and perazine in rats, the 5-sulfoxidation was found to be mediated by different isoforms, including CYP2D1 and CYP2B2 for perazine, and primarily CYP2D1 for promazine. For thioridazine (B1682328), another phenothiazine, 5-sulfoxidation is mainly catalyzed by CYP1A2 and CYP3A4. Although the specific CYP isoforms involved in trimeprazine sulfoxidation have not been definitively identified, based on the metabolism of other phenothiazines, it is highly probable that isoforms such as CYP1A2, CYP3A4, and possibly members of the CYP2D and CYP2B subfamilies play a significant role in its metabolic conversion to this compound.
The following table summarizes the key enzymes involved in the sulfoxidation of related phenothiazine compounds, which provides a strong indication of the likely enzymatic pathways for trimeprazine.
| Phenothiazine Compound | Primary CYP Isoforms Involved in Sulfoxidation |
| Chlorpromazine | CYP1A2, CYP3A4 |
| Promazine (in rats) | CYP2D1 |
| Perazine (in rats) | CYP2D1, CYP2B2 |
| Thioridazine | CYP1A2, CYP3A4 |
Microbial Biotransformation and Stereoselective Degradation Pathways
The study of microbial involvement in the formation and degradation of this compound is a specialized area of research. While direct studies on this compound are limited, significant insights can be drawn from research on structurally similar phenothiazine compounds, such as thioridazine. The enzymatic machinery of various microorganisms, particularly fungi, has been shown to stereoselectively metabolize phenothiazines, primarily through sulfoxidation.
Endophytic fungi have emerged as effective biocatalysts in the stereoselective biotransformation of phenothiazine drugs. Research on thioridazine has demonstrated that several fungal species can oxidize the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide metabolites. This process is often stereoselective, meaning that one stereoisomer is preferentially produced over the other.
A study investigating the biotransformation of rac-thioridazine by twelve different endophytic fungi revealed that four strains exhibited notable stereoselective sulfoxidation capabilities. These fungi included Phomopsis sp., Glomerella cingulata, Diaporthe phaseolorum, and Aspergillus fumigatus. nih.govnih.govresearchgate.net The primary metabolic reaction observed was mono-sulfoxidation at either the sulfur atom in the phenothiazine ring (position 5) or the sulfur atom in the side chain (position 2), resulting in the formation of thioridazine-5-sulfoxide and thioridazine-2-sulfoxide, respectively. nih.govnih.govresearchgate.net
The stereoselectivity of these biotransformations varied among the fungal species. For instance, both enantiomers of thioridazine were metabolized by the fungi; however, the 2-sulfoxidation predominantly yielded the R-configuration at the sulfur atom. nih.gov This highlights the potential of microbial systems to produce specific stereoisomers of phenothiazine sulfoxides, which could be extrapolated to the metabolism of trimeprazine.
The specific outcomes of the biotransformation of rac-thioridazine by these selected fungi are detailed in the table below, showcasing the stereoselective nature of the microbial sulfoxidation.
| Fungal Strain | Primary Metabolite | Stereoselective Outcome | Percentage of Metabolite |
| Phomopsis sp. (TD2) | Thioridazine-2-sulfoxide | Greater formation of the (S)-(SE) form | 12.1% |
| Glomerella cingulata (VA1) | Thioridazine-5-sulfoxide | Greater formation of the (S)-(SE)+(R)-(FE) forms | 10.5% |
| Diaporthe phaseolorum (VR4) | Thioridazine-2-sulfoxide | Greater formation of the (S)-(SE) and (R)-(FE) forms | 84.4% and 82.5%, respectively |
| Aspergillus fumigatus (VR12) | Thioridazine-2-sulfoxide | Greater formation of the (S)-(SE) and (R)-(SE) forms | 31.5% and 34.4%, respectively |
These findings with thioridazine strongly suggest that similar microbial biotransformation pathways could be applicable to trimeprazine, leading to the stereoselective formation of this compound. The use of whole-cell microbial cultures provides a valuable tool for producing and studying specific stereoisomers of drug metabolites, which is crucial for understanding their pharmacological and toxicological profiles. mdpi.com
Structural Characterization and Stereochemical Investigations of Trimeprazine Sulfoxide
Advanced Spectroscopic Methodologies for Structural Determination
The precise elucidation of the molecular structure of Trimeprazine (B1682546) sulfoxide (B87167) is fundamental to understanding its chemical behavior. Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the necessary tools for this detailed characterization.
Application of Nuclear Magnetic Resonance (NMR) Techniques for Molecular Topology
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of Trimeprazine sulfoxide. Through ¹H NMR and ¹³C NMR, the connectivity of atoms and the electronic environment of the nuclei can be mapped out.
Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework. nih.gov The carbon atoms in the phenothiazine (B1677639) ring, particularly those alpha to the sulfoxide group, would experience a noticeable downfield shift due to the electron-withdrawing nature of the S=O bond. This alteration in the electronic properties of the phenothiazine ring system upon S-oxidation is a key diagnostic feature. nih.govmdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the bonding network throughout the molecule.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (Phenothiazine Ring) | ~7.0 - 8.0 | Downfield shift compared to trimeprazine due to the electron-withdrawing sulfoxide group. |
| ¹H | Aliphatic Protons (Side Chain) | ~1.0 - 3.5 | Includes signals for N-CH₃, C-CH₃, CH₂, and CH protons. |
| ¹³C | Aromatic Carbons (Phenothiazine Ring) | ~115 - 150 | Carbons adjacent to the sulfoxide group are shifted downfield. |
| ¹³C | Aliphatic Carbons (Side Chain) | ~15 - 65 | Distinct signals for the different carbon environments in the side chain. |
Mass Spectrometric Analysis for Compound Identification and Fragmentography
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and investigate the fragmentation patterns of this compound. nih.gov Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the compound's identity can be unequivocally established. nih.gov
The molecular formula of this compound is C₁₈H₂₂N₂OS, corresponding to a molecular weight of approximately 314.45 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass, confirming the compound's identity. nih.gov
The fragmentation pattern provides further structural evidence. The process of fragmentation involves the breaking of the molecular ion into smaller, charged fragments. chemguide.co.uk For this compound, the primary fragmentation pathway is expected to be the cleavage of the aliphatic side chain from the phenothiazine nucleus. The most prominent fragment in the mass spectrum of the parent compound, trimeprazine, is typically at m/z 86, corresponding to the [CH₂=CH-CH₂-N(CH₃)₂]⁺ fragment. A similar cleavage in this compound would lead to characteristic fragments of the side chain and the sulfoxide-containing phenothiazine ring. LC-MS data for this compound shows significant ion fragments at m/z values such as 198, 180, and 212, which correspond to the phenothiazine sulfoxide core and its fragments. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 314 | [C₁₈H₂₂N₂OS]⁺ | Molecular Ion (M⁺), confirms the molecular weight. |
| 214 | [Phenothiazine sulfoxide nucleus]⁺ | Represents the core ring structure after loss of the side chain. |
| 198 | [Phenothiazine nucleus]⁺ | Loss of oxygen from the sulfoxide core fragment. nih.gov |
| 100 | [C₆H₁₄N]⁺ | Fragment corresponding to the N,N,2-trimethylpropan-1-amine side chain. |
Stereochemical Research of this compound
The oxidation of the sulfur atom in the phenothiazine ring creates a chiral center, meaning this compound exists as a pair of enantiomers. nih.gov This compound is typically produced and used as a racemic mixture, containing equal amounts of both enantiomers. nih.gov The study of its stereochemistry is crucial, as enantiomers of a chiral drug can exhibit different biological activities.
Chiral Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method for the separation and purity assessment of sulfoxide enantiomers. mdpi.com This technique allows for the effective resolution of racemic mixtures into their individual enantiomeric components. shimadzu.com
The separation is achieved because the enantiomers interact differently with the chiral environment of the CSP. Polysaccharide-based CSPs, such as those found in Chiralpak and Chiralcel columns, are widely used for this purpose. mdpi.comnih.gov The chiral recognition mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like ethanol or 2-propanol, is critical for achieving optimal separation. mdpi.comnih.gov By optimizing the column, mobile phase, and other chromatographic conditions, baseline separation of the two enantiomers of this compound can be achieved, allowing for their individual quantification and the assessment of enantiomeric purity.
Table 3: Typical Conditions for Chiral HPLC Separation of Sulfoxide Drugs
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak AD, Chiralcel OD | Provides the chiral environment necessary for enantiomeric recognition. mdpi.com |
| Mobile Phase | n-Hexane/Ethanol or n-Hexane/2-Propanol mixtures | Elutes the compounds and modulates the interaction with the CSP. nih.gov |
| Detection | UV or Mass Spectrometry (LC-MS) | To detect and quantify the separated enantiomers. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation process. |
Analysis of Enantioselective Processes in Biological and Chemical Systems
The stereochemistry of this compound is highly significant in biological contexts because drug-receptor interactions are inherently three-dimensional and stereospecific. The two enantiomers, having different spatial arrangements, can interact differently with chiral biological macromolecules like enzymes and receptors.
Research on related phenothiazine drugs has shown that sulfoxidation significantly reduces biological activity. nih.gov This is because the sulfoxide group alters the electronic properties of the molecule. Specifically, the sulfoxide metabolites are characterized by stronger negative electrostatic potentials around the phenothiazine ring system compared to the parent drugs. nih.gov This increased negative potential may weaken the electrostatic interaction of the sulfoxide metabolites with negatively charged domains in biological targets, such as dopamine (B1211576) receptors. nih.gov Consequently, this leads to a loss of pharmacological activity.
Because the sulfoxide group is the chiral center, the precise orientation of the S=O bond in each enantiomer will dictate its specific interaction with a receptor's binding pocket. One enantiomer may fit more favorably than the other, potentially leading to differences in activity or metabolism. Therefore, studying the enantioselective processes is essential for a complete understanding of the compound's pharmacological and toxicological profile. The development of enantiopure sulfoxide drugs is often pursued due to their distinct pharmacodynamic and pharmacokinetic properties. researchgate.net
Pharmacological and Biological Activity Research on Trimeprazine Sulfoxide
Comparative Assessment of Biological Activity with Parent Trimeprazine (B1682546)
Trimeprazine, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic and sedative properties. smolecule.compatsnap.comwikipedia.org Its therapeutic effects are primarily attributed to its interaction with various receptors. The metabolic conversion of Trimeprazine to Trimeprazine sulfoxide (B87167) raises important questions regarding the biological activity of this metabolite in comparison to the parent drug.
Investigation of Receptor Binding Profiles and Ligand Interactions (e.g., Histamine Receptors, GPCRs)
The parent compound, Trimeprazine, demonstrates a high affinity for the histamine H1 receptor, with a reported Ki value of 0.72 nM. caymanchem.com This strong binding affinity underscores its efficacy as an antihistamine. Additionally, Trimeprazine exhibits a lower affinity for muscarinic acetylcholine receptors, with a Ki value of 38 nM, suggesting a potential for anticholinergic effects. caymanchem.com
While specific quantitative binding data for Trimeprazine sulfoxide at histamine receptors and other G protein-coupled receptors (GPCRs) is not extensively detailed in publicly available research, the general understanding of phenothiazine metabolism suggests that sulfoxidation often leads to a reduction in biological activity. This is supported by studies on other phenothiazines where sulfoxide metabolites have been shown to possess diminished pharmacological effects compared to their parent compounds. The introduction of the sulfoxide group can alter the molecule's conformation and its ability to bind effectively to its target receptors.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Trimeprazine | Histamine H1 | 0.72 caymanchem.com |
| Trimeprazine | Muscarinic Acetylcholine | 38 caymanchem.com |
| This compound | Histamine H1 | Data not available |
| This compound | Muscarinic Acetylcholine | Data not available |
Evaluation of Modulatory Effects on Cellular and Molecular Pathways in In Vitro Models
In vitro studies have provided insights into the cellular effects of the parent compound, Trimeprazine. For instance, it has been shown to inhibit anti-IgE-induced histamine release from isolated human lung fragments with an IC50 of 19 nM. caymanchem.com This demonstrates its ability to modulate allergic and inflammatory responses at a cellular level.
Conversely, specific research detailing the modulatory effects of this compound on cellular and molecular pathways in in vitro models is limited. However, based on the principle that sulfoxidation of phenothiazines generally reduces their biological potency, it is hypothesized that this compound would exhibit weaker effects on these pathways compared to Trimeprazine. Further in vitro studies are necessary to fully elucidate the specific cellular and molecular impact of this metabolite.
Metabolite Profiling and In Vitro Pharmacokinetic Implications
Research into Its Status as a Biologically Less Active Metabolite
Hepatic metabolism is the primary route for the biotransformation of Trimeprazine, with sulfoxide formation being a significant pathway. nih.gov The general consensus in the pharmacology of phenothiazines is that sulfoxidation is a detoxification pathway, leading to metabolites with reduced central nervous system activity. While direct comparative studies on the full range of biological activities of Trimeprazine and its sulfoxide are not abundant, the available information on related phenothiazines strongly supports the classification of this compound as a biologically less active metabolite.
In Vitro Drug-Drug Interaction Potential Studies through Metabolite Accumulation
The potential for drug-drug interactions is a critical consideration in drug development. In vitro studies using human liver microsomes and recombinant CYP enzymes are standard methods to assess the inhibitory potential of a compound on cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govsemanticscholar.orgfrontiersin.orgnih.govresearchgate.net
Immunochemical Assay Cross-Reactivity Research with Related Metabolites
Immunoassays are commonly used for the rapid screening of drugs of abuse and other therapeutic agents in biological fluids. A significant limitation of these assays is the potential for cross-reactivity with structurally related compounds, including metabolites, which can lead to false-positive results. mdpi.comnih.govnih.gov
Research on phenothiazines has shown that metabolites can cross-react in immunoassays. mdpi.com The degree of cross-reactivity can vary depending on the specific assay and the structural similarity between the target analyte and the cross-reacting substance. mdpi.com While specific studies on the cross-reactivity of Trimeprazine and its sulfoxide metabolite in various immunoassays are not extensively documented, the structural similarity between the two compounds suggests that such cross-reactivity is possible. This is an important consideration in clinical and forensic toxicology, as the presence of the less active this compound could potentially be misinterpreted as the presence of the more active parent drug.
Computational and Theoretical Studies on Trimeprazine Sulfoxide and Analogues
Quantum Chemical Calculations for Electronic Properties and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electron distribution, molecular geometry, and the energetics of chemical reactions. For trimeprazine (B1682546) sulfoxide (B87167), such calculations provide a quantitative picture of how the oxidation of the sulfur atom in the phenothiazine (B1677639) ring alters its electronic characteristics compared to the parent drug.
The introduction of the sulfoxide group (S=O) significantly modifies the electronic landscape of the phenothiazine core. The sulfur atom in a phenothiazine is typically an electron-donating group, but its oxidation to a sulfoxide transforms it into an electron-withdrawing group. mdpi.com This change reduces the electron density on the adjacent benzene (B151609) rings. mdpi.com DFT calculations can precisely map this redistribution of electron density and quantify properties like molecular electrostatic potential (MEP), which indicates regions of a molecule that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack.
Studies on related N-substituted phenothiazine sulfoxides have utilized DFT and time-dependent DFT (TD-DFT) to investigate their ground- and excited-state properties. acs.orgnih.gov These calculations help in understanding the photophysical behavior of the molecule, including its absorption spectra. The electronic transitions, such as n-π* and π-π* transitions, which are characteristic of phenothiazines, can be modeled to predict how the sulfoxide group influences them. mdpi.com Furthermore, DFT is employed to calculate thermodynamic parameters and reaction energetics. For instance, the enthalpies of formation and the energy barriers for specific reactions can be computed, providing insight into the compound's stability and reactivity. acs.orgnih.gov This is particularly relevant in understanding the photocatalytic potential that has been discovered in some phenothiazine sulfoxides, where calculations can elucidate the mechanism of catalyst formation and the catalytic cycle for product formation. acs.orgnih.gov
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂OS | PubChem |
| Molecular Weight | 314.45 g/mol | PubChem |
| IUPAC Name | N,N,2-trimethyl-3-(5-oxido-10H-phenothiazin-10-yl)propan-1-amine | GSRS |
| InChI Key | XZLXDYORQZVLKR-UHFFFAOYSA-N | PubChem |
| SMILES | CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | PubChem |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as trimeprazine sulfoxide, and a biological macromolecule (target), typically a protein receptor. These methods are crucial for elucidating the mechanism of action and for rational drug design.
Phenothiazine derivatives are known to exert their primary antipsychotic effects by acting as antagonists at dopamine (B1211576) receptors, particularly the D2 subtype. nih.govdrugs.com Molecular docking studies are employed to predict the preferred binding orientation of a ligand within the receptor's active site. For phenothiazine analogues, docking simulations can identify the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the ligand. bilkent.edu.tr For example, studies on various phenothiazine derivatives have identified interactions with residues in the binding pockets of targets like acetylcholinesterase (AChE) and the notorious oncogene KRAS. bilkent.edu.trresearchgate.net A structural model of a promazine (B1679182)/GDP-KRAS complex showed the tricyclic phenothiazine ring associating with a hydrophobic pocket bordered by the central β-sheet and Switch II region of the protein. researchgate.net
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. consensus.app An MD simulation tracks the motions and conformational changes of atoms in the system, providing insights into the stability of the binding pose predicted by docking. It can reveal how the ligand and protein adapt to each other and can be used to calculate binding free energies, which give a more accurate estimation of the ligand's affinity for the target. MD simulations have been used to investigate the stability of complexes between phenothiazine derivatives and targets such as the angiotensin-converting enzyme 2 (ACE2). consensus.app
| Potential Target | Interacting Residues/Regions | Study Context |
| Dopamine D2 Receptor | N/A (Ligand model proposed) | Conformational analysis to define a pharmacophore for D2 antagonists. nih.gov |
| Acetylcholinesterase (AChE) | Interactions with specific amino acids in the active site. | Molecular docking to predict cholinesterase affinity. bilkent.edu.tr |
| Trypanothione Reductase (T. cruzi) | Phe396, Pro398, Leu399, His461, Glu466, Glu467 | Docking of phenothiazine derivatives on the enzyme's active site. nih.gov |
| KRAS (GDP-bound) | Hydrophobic pocket p1 (bordered by central β-sheet and Switch II) | NMR-driven HADDOCK modeling to determine the drug/protein complex structure. researchgate.net |
| Angiotensin-Converting Enzyme 2 (ACE2) | N/A (Stability of complex studied) | MD simulation to investigate the stability of the protein-ligand complex. consensus.app |
Pharmacophore Modeling and Virtual Screening Strategies for Structural Analogs
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model serves as a 3D query for searching large chemical databases to identify novel compounds with potential biological activity, a process known as virtual screening. nih.gov
For this compound, a pharmacophore model can be developed based on its known structural features and by analogy to other active phenothiazine derivatives. Key pharmacophoric features would likely include:
Two Aromatic Rings: Representing the hydrophobic core of the phenothiazine structure.
A Hydrogen Bond Acceptor: The sulfoxide oxygen atom is a strong hydrogen bond acceptor, a feature that can be critical for binding to a receptor.
A Positive Ionizable/Tertiary Amine Group: The dimethylamino group on the side chain, which would be protonated at physiological pH, providing a key electrostatic or hydrogen bonding interaction.
Conformational analyses of various phenothiazine and thioxanthene (B1196266) dopamine antagonists have led to the development of ligand-based models that define the optimal spatial arrangement of these features for high-affinity D2 receptor binding. nih.gov Such a validated pharmacophore can then be used in a virtual screening workflow. Large compound libraries, such as ZINC15 or PubChem, containing millions of purchasable or synthetically accessible molecules, can be computationally screened. nih.gov The screening process filters these vast libraries, retaining only those molecules whose 3D structures can match the pharmacophore query. Hits from this initial screening are then typically subjected to further filtering, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize a smaller, more promising set of candidates for chemical synthesis and biological testing. This strategy accelerates the discovery of novel structural analogs that retain the desired biological activity but may have different core scaffolds, potentially leading to improved properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Sulfoxide-Containing Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying structural properties into numerical values known as molecular descriptors, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are most important for activity.
The foundation of QSAR lies in the Structure-Activity Relationship (SAR), which has been extensively studied for phenothiazines. slideshare.net Key SAR findings for phenothiazine antipsychotics include the importance of an electron-withdrawing group at the 2-position of the phenothiazine ring and a three-carbon chain separating the ring nitrogen from the side-chain amine. slideshare.net The sulfoxide group in this compound acts as an electron-withdrawing entity, thus influencing the electronic properties of the tricyclic system, which is a critical factor for activity.
QSAR studies on phenothiazine derivatives have been conducted for various biological activities, including antitubercular and antidepressant effects. researchgate.netwisdomlib.orgijcmas.com These studies generate models using a variety of descriptors:
Physicochemical Descriptors: Such as SlogP (a measure of lipophilicity).
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Electrostatic and Quantum Chemical Descriptors: Such as E-state indices (e.g., SaaCHE-index) which relate to the electronic character of atoms. researchgate.net
For sulfoxide-containing compounds like this compound, the presence of the S=O group would significantly impact several key descriptors. It would decrease lipophilicity (lower logP) and increase polarity and hydrogen bonding capacity compared to the parent sulfide. In a QSAR model, these changes would directly influence the predicted activity. For example, in a 3D-QSAR approach like CoMFA (Comparative Molecular Field Analysis), the sulfoxide would contribute significantly to the electrostatic and hydrogen bond acceptor fields, potentially enhancing or altering the interaction with the target protein and, consequently, the biological activity.
| QSAR Study Focus | Key Descriptor Types Mentioned | Reference |
| Antitubercular Activity | Physicochemical (slogp), E-state (SaaCHE index), Topological (ChiV2) | researchgate.net |
| Antitubercular Activity | 2D and 3D physicochemical descriptors | wisdomlib.org |
| Antidepressant Activity | Descriptors derived from forced swim test results | ijcmas.com |
Analytical Methodologies for Trimeprazine Sulfoxide Research and Quality Control
Chromatographic Techniques for Separation, Identification, and Purity Profiling
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures into their individual components. For trimeprazine (B1682546) sulfoxide (B87167), both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are pivotal techniques for separation, identification, and assessing purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of trimeprazine sulfoxide, particularly for purity assessment and quality control purposes. As an impurity of trimeprazine (also known as alimemazine), its presence and quantity must be carefully monitored. HPLC methods are developed to separate this compound from its parent compound and other related substances.
Commercial suppliers of this compound reference standards often use HPLC to certify the purity of their material, commonly reporting purities of over 95% lgcstandards.com. The development of a stability-indicating HPLC method is crucial for determining the presence of impurities and degradation products in pharmaceutical formulations nih.govrjptonline.org. These methods typically utilize reversed-phase chromatography with a C18 column, which separates compounds based on their hydrophobicity nih.govnih.gov.
LC-MS, a technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, provides further structural information. Data available for this compound indicates its analysis using a C18 column and a mobile phase suitable for electrospray ionization (ESI), allowing for its detection and confirmation nih.gov.
Table 1: Example LC-MS Parameters for this compound Analysis nih.gov
| Parameter | Value |
|---|---|
| Technique | LC-ESI-Q (Liquid Chromatography - Electrospray Ionization - Quadrupole) |
| Column | 2.1 mm ID x 3.5 µm XTerra C18MS |
| Retention Time | 14.740 min |
| Ionization Mode | ESI |
This interactive table summarizes typical parameters used in the LC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique used for the comprehensive analysis of this compound, particularly in the context of metabolite identification. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the definitive identification of substances even at low concentrations nih.govmdpi.com.
In metabolic studies, GC-MS has been successfully employed to identify this compound as a metabolite in non-human biological samples, such as the urine of rats administered trimeprazine nih.gov. The analysis involves extraction of the metabolites from the matrix, followed by GC-MS analysis which provides a mass spectrum for the compound. This spectrum serves as a chemical fingerprint, allowing for its identification by comparing it to the spectra of known reference standards or library data nih.govthescipub.com. For many polar metabolites, a derivatization step, such as silylation, may be employed to increase their volatility and thermal stability, making them suitable for GC analysis thescipub.com.
The comprehensive nature of GC-MS allows for the simultaneous separation and identification of multiple compounds in a single run, making it an efficient tool for metabolite profiling shimadzu.commdpi.com.
Table 2: Mass Spectrometry Data for this compound nih.gov
| Property | Value | Source |
|---|---|---|
| Technique | GC/MS | H.H.Maurer, M.Meyer, K.Pfleger, A.A. Weber / University of Saarland |
| Molecular Weight | 314.4 g/mol | Computed by PubChem |
| Molecular Formula | C18H22N2OS | Computed by PubChem |
This interactive table presents key mass spectrometry properties of this compound.
Development and Validation of Reference Standards for Analytical Purposes
The availability of highly characterized reference standards is a prerequisite for the accurate and reliable quantification and identification of chemical compounds in analytical testing nih.gov. This compound is recognized as an impurity of trimeprazine (alimemazine) in pharmacopeias and is available as a reference standard for such quality control applications axios-research.comnih.gov.
These reference standards are produced by specialized manufacturers and are supplied with a comprehensive Certificate of Analysis (CoA) cleanchemlab.comsigmaaldrich.com. The CoA guarantees the identity and purity of the compound, which is established through a rigorous process of testing and characterization. This process typically involves multiple analytical techniques, including HPLC for purity assessment, mass spectrometry for structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
The validation of an analytical method involves demonstrating that it is suitable for its intended purpose nih.gov. This includes evaluating parameters such as linearity, accuracy, precision, specificity, and robustness nih.govmdpi.com. The this compound reference standard is critical in this process, used for preparing calibration standards and quality control samples to validate analytical methods for its detection and quantification axios-research.comaxios-research.com. The use of a well-characterized reference standard ensures the traceability and comparability of analytical results across different laboratories and over time nih.gov.
Methodologies for Detection and Quantification in Complex Non-Human Matrices
Detecting and quantifying this compound in complex non-human matrices, such as biological fluids and tissues, presents unique analytical challenges due to the presence of numerous interfering substances. Methodologies for this purpose require robust sample preparation techniques coupled with highly sensitive and selective analytical instrumentation mdpi.com.
A key application is in the field of drug metabolism studies. For instance, GC-MS has been utilized to identify this compound as a urinary metabolite in rats following the oral administration of trimeprazine nih.gov. The methodology for such an analysis typically involves several critical steps:
Sample Pre-treatment: This may include hydrolysis to release conjugated metabolites.
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is employed to isolate the analyte of interest from the bulk of the matrix components nih.govmdpi.com.
Analysis: The extracted sample is then analyzed using a sensitive technique like GC-MS or LC-MS/MS. The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and achieve low limits of detection (LOD) and quantification (LOQ) mdpi.com.
The development and validation of these bioanalytical methods are crucial to ensure the reliability of the data, which is fundamental for understanding the pharmacokinetic and metabolic profile of the parent drug, trimeprazine.
Emerging Research Avenues and Interdisciplinary Considerations for Trimeprazine Sulfoxide
Exploration of Novel Biological Roles and Environmental Fates
While Trimeprazine (B1682546) sulfoxide (B87167) is recognized as a metabolite, dedicated research into its specific biological activities and its journey and persistence in the environment is limited. This gap presents a significant opportunity for future investigation.
The parent family of compounds, phenothiazines, exhibits an extensive range of pharmacological activities, including antihistaminic, antipsychotic, anti-inflammatory, and even anticancer properties. nih.govresearchgate.net The core tricyclic structure of phenothiazine (B1677639) serves as a valuable template for developing agents that interact with diverse biological systems. nih.gov As a key derivative, Trimeprazine sulfoxide may possess or modulate some of these activities, a hypothesis that warrants dedicated pharmacological screening to uncover potential new therapeutic roles.
The increasing consumption of psychotropic drugs, including phenothiazines, has led to their release into the environment as pollutants. nih.govbohrium.com Studies on related phenothiazine compounds, such as chlorpromazine (B137089), have shown that they are photolabile, meaning they can be broken down by light. rsc.orgresearchgate.net This photodegradation can lead to a complex array of byproducts, including sulfoxide derivatives. researchgate.net The environmental fate of these compounds is a critical area of ecotoxicology. Future research will likely focus on:
Photodegradation Pathways: Investigating how this compound degrades under simulated environmental conditions (e.g., UV irradiation in aquatic systems) to identify its transformation products and assess their potential toxicity.
Bioremediation Potential: Exploring microbial or enzymatic systems capable of breaking down this compound, offering potential green solutions for wastewater treatment.
Ecotoxicity Assessment: Evaluating the impact of this compound and its degradation products on aquatic organisms and ecosystems. nih.gov
Advanced Computational Design of this compound Derivatives
In silico or computational chemistry offers powerful tools to accelerate drug discovery by designing and predicting the properties of new molecules before they are synthesized. While specific computational studies on this compound are not yet prevalent, the methodologies applied to the broader phenothiazine class provide a clear roadmap for future research.
Computational studies on phenothiazine derivatives have been used to design and screen for novel therapeutic agents, such as inhibitors of acetylcholinesterase for Alzheimer's disease. nih.govnih.gov These advanced strategies can be directly applied to the this compound scaffold.
Key computational techniques that represent promising avenues include:
Molecular Docking: This method simulates the binding of a molecule to a target protein, predicting its binding affinity and orientation. It could be used to screen virtual libraries of this compound derivatives against various biological targets (e.g., enzymes, receptors) to identify promising candidates. nih.govacs.org
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and properties of molecules, which can help predict their reactivity and antioxidant capabilities. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a drug-target complex and its stability. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify and characterize chemical bonds within a molecule, including weak intramolecular hydrogen bonds that influence its conformation and biological activity. mdpi.com
By leveraging these computational tools, researchers can rationally design novel derivatives of this compound with optimized properties, potentially leading to new drug candidates with enhanced efficacy or novel mechanisms of action.
Table 1: Computational Methods for Designing Phenothiazine Derivatives
| Computational Method | Application in Drug Design | Potential for this compound Derivatives |
| Molecular Docking | Predicts binding affinity and interaction of ligands with protein targets. nih.gov | Screening for new biological targets and optimizing binding to known targets. |
| Density Functional Theory (DFT) | Calculates electronic properties to predict reactivity and thermochemical parameters. mdpi.com | Designing derivatives with specific electronic properties for enhanced antioxidant or other activities. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and stability of protein-ligand complexes over time. nih.gov | Assessing the stability of designed derivatives within their biological target's binding site. |
| QTAIM Analysis | Identifies and characterizes intramolecular bonds that determine molecular conformation. mdpi.com | Fine-tuning the molecular structure to achieve optimal conformation for biological activity. |
Integration of Multi-Omics Approaches in Metabolic Pathway Elucidation
Understanding the precise metabolic fate of a drug is crucial for its development and clinical use. Multi-omics, the integration of different "-omics" data types (such as genomics, transcriptomics, proteomics, and metabolomics), provides a powerful, systems-level view of biological processes that is not achievable with any single approach alone. nih.govnygen.io Applying these techniques to Trimeprazine and its sulfoxide metabolite can offer unprecedented insight into its metabolic pathways.
A hypothetical multi-omics workflow to study Trimeprazine metabolism would involve:
Genomics: Identifying genetic variations (polymorphisms) in drug-metabolizing enzymes (like cytochrome P450s) that may influence the rate of Trimeprazine sulfoxidation.
Transcriptomics: Measuring the expression levels of genes encoding these enzymes in response to the drug, revealing how the body regulates its metabolic machinery.
Proteomics: Quantifying the actual levels of the metabolizing enzyme proteins, providing a more direct measure of metabolic capacity than transcriptomics. nih.gov
Metabolomics: Directly measuring the concentrations of Trimeprazine, this compound, and other downstream metabolites in biological samples (e.g., plasma, urine). This provides the ultimate phenotypic readout of metabolic activity. nih.gov
By integrating these datasets, researchers can build comprehensive models of how Trimeprazine is processed in the body. nih.govoup.com This approach can help identify new metabolites, understand variability in drug response between individuals, and pinpoint potential drug-drug interactions. nygen.ioexplorationpub.com The use of advanced analytical techniques like mass spectrometry imaging can further enhance this by showing the spatial distribution of the drug and its metabolites within tissues. nih.govastrazeneca.com
Development of Sustainable Synthetic Routes for Related Sulfoxide Compounds
The synthesis of sulfoxides is a fundamental transformation in organic chemistry. Traditionally, this has involved the oxidation of sulfides, often using stoichiometric amounts of oxidants that can include toxic heavy metals or lead to overoxidation and unwanted sulfone byproducts. acs.org Modern chemistry is increasingly focused on developing "green" or sustainable methods that are safer, more efficient, and environmentally benign. These advanced synthetic routes are directly applicable to the production of this compound and related compounds.
Recent progress in sustainable sulfoxide synthesis has focused on several key areas:
Green Oxidants and Solvents: The use of hydrogen peroxide (H₂O₂) as an oxidant is highly desirable because its only byproduct is water. nih.govias.ac.inmdpi.com Conducting these reactions in water or other green solvents further enhances the environmental profile of the synthesis. ias.ac.in
Advanced Catalysis:
Organocatalysis: Employing small organic molecules, such as 2,2,2-trifluoroacetophenone, to catalyze the oxidation of sulfides offers a metal-free alternative. organic-chemistry.org
Photocatalysis: Using light as an energy source provides a sustainable way to drive chemical reactions, with some protocols using air (O₂) as the ultimate oxidant. rsc.orgrsc.org
Biocatalysis: The use of enzymes, such as monooxygenases or reductases, can produce chiral sulfoxides with very high enantiomeric purity, a critical feature for many pharmaceuticals. nih.govfrontiersin.orgresearchgate.net Biocatalytic approaches are celebrated for their high selectivity and mild reaction conditions. acsgcipr.orgalmacgroup.com
Process Intensification:
One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel avoids the need for intermediate purification steps, saving time, solvents, and reducing waste. nih.govnih.govchemrxiv.org
Electrochemical Synthesis: Using electricity to drive the oxidation is an inherently green approach, as it avoids the need for chemical oxidants altogether. rsc.org
These sustainable methods not only reduce the environmental impact of chemical synthesis but also often provide higher selectivity and yields compared to traditional approaches.
Table 2: Comparison of Sustainable Synthetic Methods for Sulfoxides
| Synthetic Strategy | Key Features | Advantages |
| Green Oxidation | Uses H₂O₂ as oxidant and water as solvent. nih.govias.ac.in | Environmentally benign (water is the only byproduct), safe, and operationally simple. |
| Organocatalysis | Employs metal-free organic catalysts. organic-chemistry.org | Avoids toxic metal catalysts, offers high selectivity under mild conditions. |
| Photocatalysis | Utilizes light as the energy source and often O₂ as the oxidant. rsc.orgrsc.org | Sustainable energy source, eco-friendly, can be highly efficient. |
| Biocatalysis | Employs enzymes to catalyze the reaction. nih.govfrontiersin.org | Excellent enantioselectivity for chiral sulfoxides, mild conditions, highly specific. |
| One-Pot Synthesis | Combines multiple reaction steps in a single vessel. nih.govnih.gov | Reduces waste, saves time and resources, improves overall efficiency. |
| Electrosynthesis | Uses electricity as a "traceless" oxidant. rsc.org | Avoids chemical reagents, clean, high atom economy, and scalable. |
Q & A
Q. How is trimeprazine sulfoxide identified and quantified in pharmaceutical formulations using HPLC?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the standard method. The mobile phase typically consists of methanol and aqueous buffer (e.g., sodium bisulfite). A validated protocol involves:
- Sample preparation: Alkaline extraction of this compound using ether, followed by dissolution in methanol .
- Standard solution: Oxidative degradation of trimeprazine tartrate with hydrogen peroxide (30%) at 60°C to generate this compound .
- Chromatographic conditions: Retention time comparison between test and standard peaks, with quantification via peak area ratios. The limit of detection is typically ≤0.036 mg/mL .
Q. Table 1: Key Parameters for HPLC Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Mobile Phase | Methanol:1 M sodium bisulfite (adjust pH) | |
| Detection Wavelength | 254 nm | |
| Limit of Detection | 0.0024 mg/mL (standard solution) |
Q. What are the common impurities associated with this compound, and how are they controlled?
Methodological Answer: this compound is a known oxidative degradation product of trimeprazine (Alimemazine). Key impurities include:
- Parent compound (trimeprazine): Monitored via reverse-phase HPLC.
- Process-related impurities: Controlled through oxidative stability testing using hydrogen peroxide . Pharmacopeial guidelines (USP) mandate a sulfoxide limit of ≤0.036 mg/mL in oral solutions .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved without pure enantiomer standards?
Methodological Answer: Chiral liquid chromatography (CLC) with polysaccharide-based columns (e.g., Chiralpak®) enables enantiomeric separation. A study on phenothiazines demonstrated:
Q. Table 2: Chiral Separation Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Column | Chiralpak AD-H (250 × 4.6 mm) | |
| Flow Rate | 1.0 mL/min | |
| Resolution (Rs) | ≥1.5 for enantiomers |
Q. What experimental designs are recommended to study oxidative degradation pathways of trimeprazine to sulfoxide?
Methodological Answer: Forced degradation studies under accelerated conditions:
Acid/Base Hydrolysis: Expose trimeprazine to 0.1 M HCl/NaOH at 60°C for 24 hours.
Oxidative Stress: Use 3% hydrogen peroxide at 40°C for 6 hours .
Photolytic Stability: Expose to UV light (λ = 320 nm) for 48 hours.
Analyze degradation products via LC-MS to identify sulfoxide formation pathways .
Q. How should contradictory data on this compound’s stability in oral formulations be resolved?
Methodological Answer: Discrepancies often arise from excipient interactions or pH variability. To address this:
- Design: Conduct factorial experiments varying pH (4.0–8.0), temperature (25–60°C), and excipient concentrations.
- Analysis: Use Arrhenius kinetics to model degradation rates. For example, USP-recommended alcohol content (4.5–6.5% v/v) stabilizes this compound in oral solutions .
- Validation: Cross-validate results with orthogonal methods (e.g., NMR for structural confirmation) .
Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
- ANOVA: Compare mean sulfoxide content across batches (n ≥ 3).
- Control Charts: Monitor process stability using upper/lower control limits (e.g., ±3σ).
- Multivariate Analysis (PCA): Identify critical process parameters (e.g., reaction time, oxidant concentration) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
